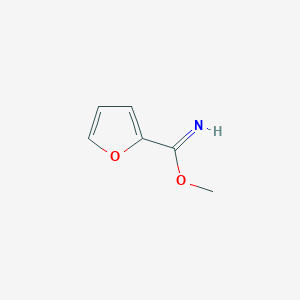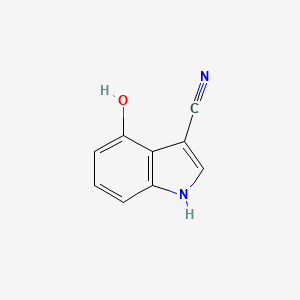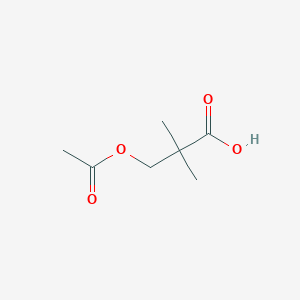
2,4,6,7-Tetramethylquinoline
Vue d'ensemble
Description
2,4,6,7-Tetramethylquinoline is a type of quinoline, which is a class of heterocyclic compounds. It has a molecular formula of C13H19N . It is also known as 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline .
Synthesis Analysis
The synthesis of 2,4,6,7-Tetramethylquinoline and its derivatives has been a subject of interest in the field of organic chemistry. One method involves the acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline under the conditions of the Friedel–Crafts reaction . This process results in a 6-acetyl derivative, which opens the access to new linearly designed 6-(pyrimidin-4-yl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolines .
Molecular Structure Analysis
The molecular structure of 2,4,6,7-Tetramethylquinoline consists of a quinoline core with four methyl groups attached at the 2nd, 4th, 6th, and 7th positions . The InChI Key is NRWNXIXJZMSDAU-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinoline derivatives, including 2,4,6,7-Tetramethylquinoline, have been found to participate in various chemical reactions. For instance, they can undergo transition-metal catalyzed synthetic methods, which have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6,7-Tetramethylquinoline include a molecular weight of 189.302 g/mol . It has a density of 0.975 and a refractive index of 1.5475 . The boiling point is 123°C (5mmHg) .
Applications De Recherche Scientifique
Synthesis and Transformations
- 2,4,6,7-Tetramethylquinoline is utilized in the synthesis of various compounds, such as 6-acetyl derivatives, which are instrumental in creating new linearly designed quinolines. These synthetic routes are significant in the field of organic chemistry and medicinal chemistry, providing access to novel compounds for further study and application (Potapov et al., 2017).
Green Chemistry and Computational Studies
- The compound is also relevant in green chemistry approaches. For instance, research involving the construction of tetrahydronaphthalene and tetrahydroisoquinoline derivatives via eco-friendly techniques like mortar and pestle grinding demonstrates the compound's role in sustainable chemical practices. Computational studies further explore the physicochemical and pharmacokinetic properties of these synthesized compounds (Damera & Pagadala, 2023).
Development as NF-κB Inhibitors and Cytotoxic Agents
- Tetramethylquinoline derivatives are being developed as potent inhibitors of NF-κB transcriptional activity and as cytotoxic agents against cancer cell lines. These compounds hold promise in cancer therapeutics due to their significant inhibitory effects on key biological pathways involved in cancer progression (Jo et al., 2016).
Pharmaceutical and Agrochemical Synthesis
- Tetramethylquinolines are integral in the synthesis of pharmaceutical and agrochemical compounds. They are key structural elements in many natural products and alkaloids, contributing to the development of bioactive and therapeutic agents (Wang et al., 2009).
Safety And Hazards
2,4,6,7-Tetramethylquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Propriétés
IUPAC Name |
2,4,6,7-tetramethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-6-12-10(3)5-11(4)14-13(12)7-9(8)2/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWTWGXHWNHOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522114 | |
| Record name | 2,4,6,7-Tetramethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,7-Tetramethylquinoline | |
CAS RN |
72681-40-4 | |
| Record name | 2,4,6,7-Tetramethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



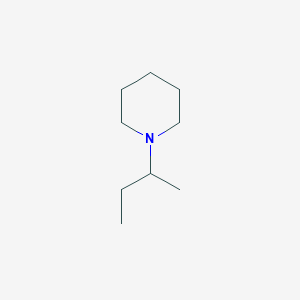
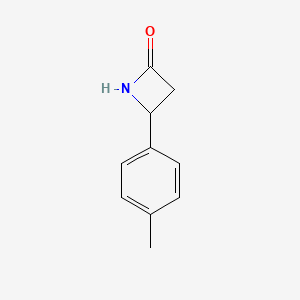
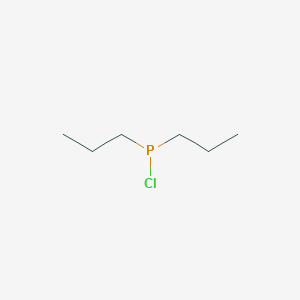
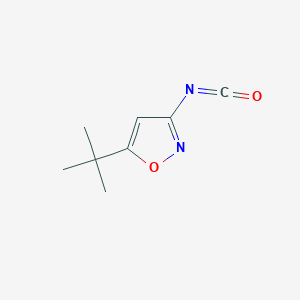
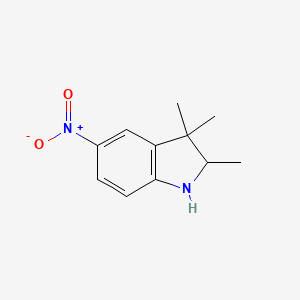

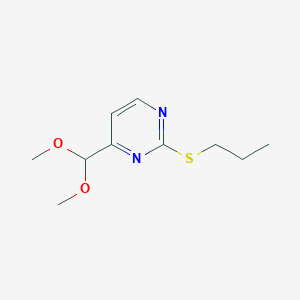
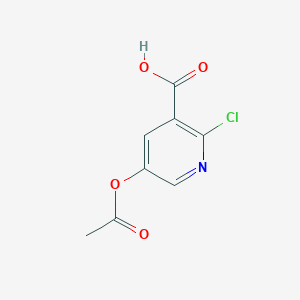
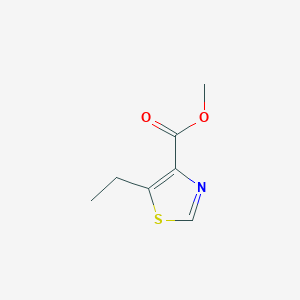
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1625633.png)
![5-Ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625636.png)
